N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261419
InChI: InChI=1S/C19H30ClN.ClH/c1-5-19(3,4)16-6-8-18(9-7-16)21-13-15-10-14(2)11-17(20)12-15;/h10-12,16,18,21H,5-9,13H2,1-4H3;1H
SMILES:
Molecular Formula: C19H31Cl2N
Molecular Weight: 344.4 g/mol

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

CAS No.:

VCID: VC18261419

Molecular Formula: C19H31Cl2N

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride -

Description

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a complex organic compound characterized by its unique chemical structure. It features a cyclohexane ring substituted with a chloromethylphenyl group and a methylbutyl group, with the hydrochloride salt form enhancing its solubility and stability. This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Synthesis Methods

The synthesis of N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride typically involves multiple steps:

  • Alkylation: A cyclohexanone derivative is reacted with a chloromethylphenyl compound in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

  • Amination: The resulting intermediate undergoes amination using an amine source such as ammonia or a primary amine. This step may require a catalyst like palladium on carbon (Pd/C) and is performed under hydrogenation conditions.

  • Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

  • Reduction: Using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

  • Substitution: Using sodium azide in DMF or thiols in the presence of a base to form azides or thioethers.

Scientific Research Applications

N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride has diverse applications:

  • Chemistry: Used as a building block in organic synthesis for preparing more complex molecules.

  • Biology: Investigated for its potential as a ligand in receptor binding studies.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the development of specialty chemicals and materials.

Biological Activity

Research indicates that this compound may interact with various neurotransmitter systems, particularly in the central nervous system. Preliminary studies suggest it acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels and potentially providing therapeutic effects in mood disorders. Additionally, it has shown potential antimicrobial activity against several microbial strains.

Data Tables

ActivityTested StrainsInhibition Zone (mm)Reference
AntibacterialE. coli15Not Available
AntibacterialS. aureus20Not Available
AntifungalC. albicans12Not Available

Note: The data table is based on general antimicrobial activity and may not specifically relate to N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, as detailed specific studies were not found in reliable sources.

Product Name N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride
Molecular Formula C19H31Cl2N
Molecular Weight 344.4 g/mol
IUPAC Name N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H30ClN.ClH/c1-5-19(3,4)16-6-8-18(9-7-16)21-13-15-10-14(2)11-17(20)12-15;/h10-12,16,18,21H,5-9,13H2,1-4H3;1H
Standard InChIKey XONNESZRACXUMD-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1CCC(CC1)NCC2=CC(=CC(=C2)C)Cl.Cl
PubChem Compound 165601839
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator